Maximal Conformational Restriction: Fsp₃ = 1.0 and Zero Rotatable Bonds vs. Aromatic and Semi-Rigid Building Blocks
Bicyclo[2.2.2]octan-1-amine hydrochloride exhibits a fully saturated carbon skeleton with Fsp₃ = 1.0 (the theoretical maximum) and zero rotatable bonds, representing the highest possible degree of three-dimensional saturation and conformational constraint among commonly used amine building blocks [1]. In comparison, para-substituted aniline (a prototypical aromatic amine pharmacophore) has Fsp₃ = 0 and 1 rotatable bond (C–N), while bicyclo[1.1.1]pentane (BCP) amine derivatives—the most compact saturated phenyl bioisostere—achieve Fsp₃ = 0.75 due to the presence of substituent carbons . The BCO scaffold thus offers a unique intermediate size (C₈ core, MW 125.21 free base) between BCP (C₅) and adamantane (C₁₀), with higher Fsp₃ than BCP, providing enhanced conformational restriction without the steric congestion often associated with adamantane .
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp₃) and conformational freedom |
|---|---|
| Target Compound Data | Fsp₃ = 1.0; Rotatable bonds = 0; MW (free base) = 125.21 g/mol; LogP = 1.0–1.68; Heavy atom count = 10 |
| Comparator Or Baseline | Aniline derivatives: Fsp₃ ≈ 0; Rotatable bonds ≥ 1. BCP-NH₂: Fsp₃ ≤ 0.75; Rotatable bonds = 0. 1-Adamantylamine: Fsp₃ = 1.0; Rotatable bonds = 0; MW = 151.25; LogP ≈ 2.5 |
| Quantified Difference | Fsp₃: BCO = 1.0 vs. BCP = 0.75 vs. Phenyl = 0. MW: BCO (125) is 17% smaller than adamantylamine (151). LogP: BCO·HCl ≈ 1.0 vs. adamantylamine ≈ 2.5 (2.5× lower lipophilicity). |
| Conditions | Calculated/measured physicochemical properties from PubChem, Chem-space, and vendor datasheets |
Why This Matters
Higher Fsp₃ correlates with improved aqueous solubility, reduced off-target promiscuity, and enhanced clinical success rates in drug discovery—making BCO·HCl a preferred scaffold when both maximal saturation and an intermediate-sized rigid core are required.
- [1] Chem-space.com. Bicyclo[2.2.2]octan-1-amine hydrochloride – Physicochemical Properties: LogP 1.36, Heavy atoms 10, Rotatable bonds 0, Fsp3 1. View Source
